1H NMR and 13C NMR chemical shifts for (2,6-Difluoro-4-methylphenyl)methanol
1H NMR and 13C NMR chemical shifts for (2,6-Difluoro-4-methylphenyl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2,6-Difluoro-4-methylphenyl)methanol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Difluoro-4-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles and supported by authoritative references. The guide delves into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and related fluorinated aromatic compounds.
(2,6-Difluoro-4-methylphenyl)methanol, with the chemical formula C₈H₈F₂O[1], is a member of the growing class of fluorinated organic molecules. The introduction of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, fluorinated compounds are of significant interest in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For fluorinated compounds, NMR is particularly powerful as the ¹⁹F nucleus is 100% naturally abundant and has a spin of I = ½, making it readily observable by NMR. The presence of fluorine introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling, providing a wealth of structural information. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol, elucidating the influence of the fluorine and methyl substituents on the chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of (2,6-Difluoro-4-methylphenyl)methanol is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons. The choice of deuterated solvent will influence the chemical shift of the hydroxyl proton due to hydrogen bonding and exchange with residual water.[2][3][4] For the purpose of this guide, we will consider the spectrum in a common solvent such as deuterochloroform (CDCl₃).
Aromatic Protons (H-3 and H-5)
The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a single signal. The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms is expected to deshield these protons, shifting their resonance downfield. However, the electron-donating mesomeric effect of the fluorine atoms will partially counteract this. The net effect is a complex interplay of electronic influences. Based on data for similar fluorinated aromatic systems, the chemical shift of these protons is anticipated to be in the range of δ 6.7-7.2 ppm .
The most prominent feature of this signal will be its multiplicity. The aromatic protons will be coupled to the two meta-fluorine atoms. This three-bond coupling (³JH-F) is typically in the range of 6-10 Hz.[5][6] Consequently, the signal for the aromatic protons is predicted to be a triplet .
Benzylic Methylene Protons (-CH₂OH)
The benzylic methylene protons are adjacent to the aromatic ring and the hydroxyl group. Their chemical shift is influenced by the aromatic ring current and the electronegativity of the oxygen atom. For benzyl alcohol itself, these protons typically resonate around δ 4.7 ppm.[7][8] The presence of two ortho-fluorine atoms will likely cause a slight downfield shift due to their inductive effect. Therefore, a chemical shift in the range of δ 4.7-5.0 ppm is expected.
The multiplicity of the benzylic proton signal will be a triplet due to coupling with the adjacent hydroxyl proton (³JH-H ≈ 5-7 Hz), provided the hydroxyl proton is not undergoing rapid exchange. In very pure, dry CDCl₃, this coupling is often observed. Additionally, a four-bond coupling to the two ortho-fluorine atoms (⁴JH-F) may be present, which is typically smaller (1-3 Hz) and might lead to a more complex multiplet, often described as a "triplet of triplets" if resolved.[5]
Hydroxyl Proton (-OH)
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can range from δ 1.5 to 4.0 ppm or even broader. In the absence of rapid chemical exchange, it will appear as a triplet due to coupling with the adjacent methylene protons (³JH-H ≈ 5-7 Hz). Shaking the sample with a drop of D₂O will cause the hydroxyl proton to be replaced by deuterium, leading to the disappearance of this signal, a useful technique for its assignment.
Methyl Protons (-CH₃)
The methyl protons are attached to the aromatic ring at the para position relative to the hydroxymethyl group. The electron-donating nature of the methyl group will slightly shield the aromatic ring. The chemical shift of these protons is expected to be in the typical range for an aryl methyl group, around δ 2.2-2.4 ppm . This signal will appear as a singlet as there are no adjacent protons to couple with. A very small four-bond coupling to the two meta-fluorine atoms (⁴JH-F) might be present but is unlikely to be resolved in a standard ¹H NMR spectrum.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (H-3, H-5) | 6.7 - 7.2 | t | ³JH-F = 6-10 |
| Benzylic (-CH₂OH) | 4.7 - 5.0 | t or tt | ³JH-H ≈ 5-7, ⁴JH-F = 1-3 |
| Hydroxyl (-OH) | 1.5 - 4.0 (variable) | t | ³JH-H ≈ 5-7 |
| Methyl (-CH₃) | 2.2 - 2.4 | s | - |
Predicted ¹³C NMR Spectrum: A Detailed Analysis
The proton-decoupled ¹³C NMR spectrum of (2,6-Difluoro-4-methylphenyl)methanol will display signals for each unique carbon atom. The presence of fluorine will induce significant C-F coupling, which is a key feature of the spectrum.[9][10]
Aromatic Carbons
-
C-2 and C-6 (Fluorine-bearing carbons): These carbons are directly attached to fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-280 Hz.[5][6][11] This will split the signal into a doublet . The chemical shift will be significantly downfield due to the high electronegativity of fluorine, expected in the range of δ 160-165 ppm .
-
C-1 (Carbon bearing the -CH₂OH group): This carbon is ipso to the hydroxymethyl group and ortho to the two fluorine atoms. It will experience a two-bond coupling to the two fluorine atoms (²JC-F), typically around 20-30 Hz.[5][11] This will result in a triplet . Its chemical shift is predicted to be in the region of δ 115-125 ppm .
-
C-3 and C-5 (CH carbons): These carbons are ortho to the methyl group and meta to the fluorine atoms. They will exhibit a three-bond coupling to the fluorine atoms (³JC-F), which is generally smaller, around 5-10 Hz.[5] This will appear as a triplet . The chemical shift is expected in the aromatic region, around δ 112-118 ppm .
-
C-4 (Carbon bearing the -CH₃ group): This carbon is ipso to the methyl group and para to the hydroxymethyl group. It will have a four-bond coupling to the fluorine atoms (⁴JC-F), which is often small (1-4 Hz) and may not be well-resolved, potentially appearing as a broadened singlet or a small triplet.[5] Its chemical shift will be influenced by the attached methyl group and is predicted to be in the range of δ 138-142 ppm .
Aliphatic Carbons
-
Benzylic Carbon (-CH₂OH): The chemical shift of the benzylic carbon in benzyl alcohol is around δ 65 ppm. The presence of ortho-fluorine atoms can lead to a slight upfield or downfield shift.[12] A chemical shift in the range of δ 60-65 ppm is anticipated. This carbon will also be coupled to the two ortho-fluorine atoms through a three-bond coupling (³JC-F), which is typically around 5-10 Hz, resulting in a triplet .
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, with a predicted chemical shift of δ 20-22 ppm . It will appear as a singlet , although a very small long-range coupling to the meta-fluorine atoms might cause some broadening.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2, C-6 | 160 - 165 | d | ¹JC-F = 240-280 |
| C-1 | 115 - 125 | t | ²JC-F = 20-30 |
| C-3, C-5 | 112 - 118 | t | ³JC-F = 5-10 |
| C-4 | 138 - 142 | s or t | ⁴JC-F = 1-4 |
| -CH₂OH | 60 - 65 | t | ³JC-F = 5-10 |
| -CH₃ | 20 - 22 | s | - |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterochloroform (CDCl₃) is a good starting point. Other common solvents like acetone-d₆, DMSO-d₆, or methanol-d₄ can also be used.[2][4][13] It is crucial to use a solvent from a reputable supplier to minimize impurity peaks.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[14]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Most high-quality deuterated solvents already contain TMS.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.
NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.[15]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans should provide a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: 512-2048 scans, depending on the sample concentration.
Visualization of Molecular Structure and Key Interactions
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR J-couplings.
Caption: Molecular structure of (2,6-Difluoro-4-methylphenyl)methanol with atom numbering.
Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F J-couplings in (2,6-Difluoro-4-methylphenyl)methanol.
Conclusion
The ¹H and ¹³C NMR spectra of (2,6-Difluoro-4-methylphenyl)methanol are rich in information, with the fluorine substituents playing a crucial role in defining the chemical shifts and, most notably, the coupling patterns. The predicted spectra, based on established principles and data from related compounds, provide a robust template for the analysis of the experimental data. The characteristic triplet for the aromatic protons in the ¹H spectrum and the large doublet for the fluorine-bearing carbons in the ¹³C spectrum, along with other C-F and H-F couplings, serve as unambiguous fingerprints for the structural confirmation of this molecule. This in-depth guide provides the necessary framework for researchers to confidently interpret the NMR data of this and similar fluorinated aromatic compounds.
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